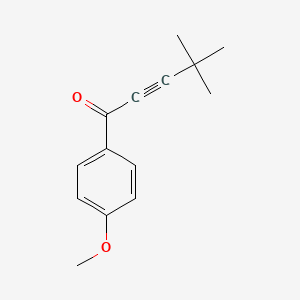
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is an organic compound with a unique structure that includes a pentynone backbone substituted with a methoxyphenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- can be achieved through several methods. One common approach involves the use of indium(I) bromide-promoted stereoselective preparation. This method involves sequential intermolecular aldol-type coupling and elimination reactions of α,α-dichloroketones with aldehydes . The reaction conditions typically include the use of indium(I) bromide as a catalyst, which promotes the formation of (E)-α,β-unsaturated ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., indium(I) bromide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the presence of other reagents. Its effects on biological systems may involve interactions with enzymes, receptors, or other biomolecules, leading to specific biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-1-phenyl-2-pentyn-1-one: This compound shares a similar pentynone backbone but differs in the presence of a hydroxy group and a phenyl group instead of a methoxyphenyl group.
1,5-Diphenyl-2-penten-1-one: This compound has a similar structure but includes a diphenyl group and a pentenone backbone.
Uniqueness
2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyphenyl group and dimethyl substitution make it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
603126-38-1 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4,4-dimethylpent-2-yn-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)10-9-13(15)11-5-7-12(16-4)8-6-11/h5-8H,1-4H3 |
Clé InChI |
UTPNVHJXOLDLHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
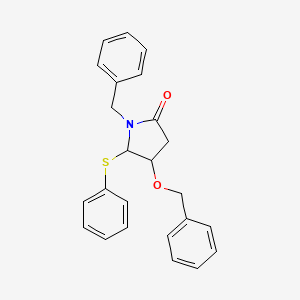


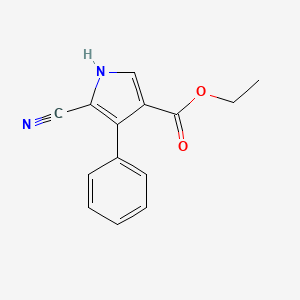

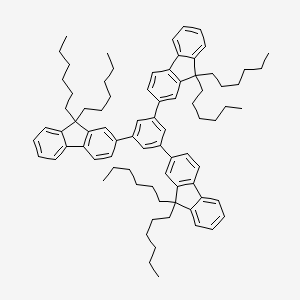
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
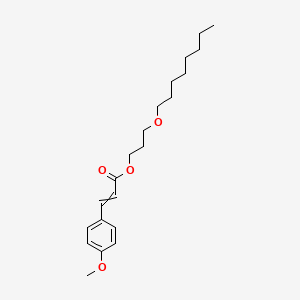
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
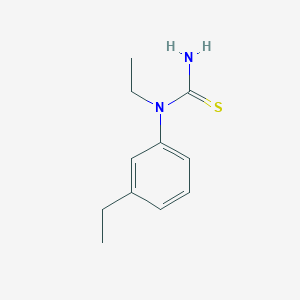
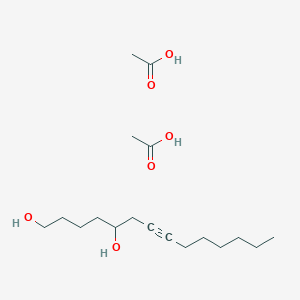
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
